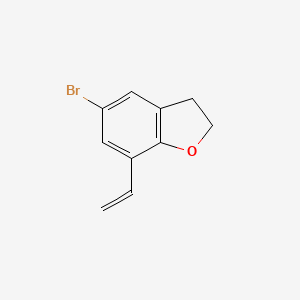
Benzyl 4-(2-hydroxyethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(2-hydroxyethyl)benzoate: is an organic compound with the molecular formula C16H16O3 . It is a derivative of benzoic acid and is characterized by the presence of a benzyl group attached to the 4-position of the benzoate moiety, with an additional 2-hydroxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzyl 4-(2-hydroxyethyl)benzoate can be synthesized through the esterification of 4-(2-hydroxyethyl)benzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Transesterification Reaction: Another method involves the transesterification of methyl 4-(2-hydroxyethyl)benzoate with benzyl alcohol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl 4-(2-hydroxyethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: 4-(2-hydroxyethyl)benzoic acid or 4-(2-hydroxyethyl)benzaldehyde.
Reduction: Benzyl 4-(2-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted benzyl 4-(2-hydroxyethyl)benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Polymers: Benzyl 4-(2-hydroxyethyl)benzoate is used as a monomer in the synthesis of specialty polymers with unique properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Cosmetics: It is used in cosmetic formulations for its emollient properties and ability to enhance the stability of products.
Food Industry: The compound is utilized as a flavoring agent and preservative in food products.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. In drug delivery systems, it forms stable complexes with active pharmaceutical ingredients, enhancing their solubility and bioavailability. In biochemical studies, it interacts with enzymes, modulating their activity and providing insights into metabolic processes.
Comparación Con Compuestos Similares
Benzyl Benzoate: Similar in structure but lacks the 2-hydroxyethyl group.
Methyl 4-(2-hydroxyethyl)benzoate: Similar but has a methyl group instead of a benzyl group.
Ethyl 4-(2-hydroxyethyl)benzoate: Similar but has an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 4-(2-hydroxyethyl)benzoate is unique due to the presence of both the benzyl and 2-hydroxyethyl groups, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
benzyl 4-(2-hydroxyethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-11-10-13-6-8-15(9-7-13)16(18)19-12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMQAIUMMNXBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8213764.png)





